molecular formula C14H9Cl2NO3 B171797 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid CAS No. 19368-25-3

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

Cat. No.: B171797
CAS No.: 19368-25-3
M. Wt: 310.1 g/mol
InChI Key: KJJDJHRRNYTTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid is a high-purity chemical reagent of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C₁₄H₉Cl₂NO₃ , belongs to a class of anthranilic acid derivatives known for their versatile applications in developing pharmacologically active molecules . Its primary research value lies as a key synthetic intermediate or a precursor in heterocyclic chemistry. The structure, featuring both a carboxamide and a carboxylic acid functional group, makes it a valuable building block for constructing more complex nitrogen and oxygen-containing heterocycles. For instance, related dichlorophenyl carboxamide structures are utilized in improved synthetic routes for important benzoxazole scaffolds, such as the active pharmaceutical ingredient Tafamidis . Furthermore, anthranilic acid derivatives bearing 3,5-dichlorophenyl groups are investigated in various therapeutic areas. Research indicates that such compounds can serve as valuable intermediates in developing inhibitors for enzymes like MabA (FabG1) in mycobacterial studies and are also explored in the synthesis of novel cyclopentaquinoline hybrids with potential for central nervous system targets . The mechanism of action for related research compounds often involves targeted interaction with enzymatic processes; for example, some anthranilic acid derivatives function by inhibiting specific bacterial enzymes in fatty acid biosynthesis pathways or are designed as multi-target-directed ligands in complex disease models . This reagent is provided For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJDJHRRNYTTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350225
Record name 2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19368-25-3
Record name 2-[[(3,5-Dichlorophenyl)amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19368-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-DICHLOROPHTHALANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Base-Free Coupling of 4-Amino-3-Hydroxybenzoic Acid and 3,5-Dichlorobenzoyl Chloride

A pivotal advancement in synthesizing 2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid involves the reaction of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride in the absence of a base. This method eliminates the formation of tetrachloroamide impurities, which commonly arise when bases like triethylamine or pyridine are used.

Procedure :

  • Chlorination of 3,5-Dichlorobenzoic Acid :

    • 3,5-Dichlorobenzoic acid is treated with thionyl chloride in dimethylformamide (DMF) and toluene at 75–80°C for 3 hours to generate 3,5-dichlorobenzoyl chloride. Excess reagents are removed via distillation under nitrogen.

  • Coupling Reaction :

    • 4-Amino-3-hydroxybenzoic acid is suspended in a mixture of toluene, tetrahydrofuran (THF), and water at 10–15°C.

    • 3,5-Dichlorobenzoyl chloride (dissolved in toluene) is added dropwise, followed by stirring at 25–30°C for 2 hours.

    • The product is precipitated using methanol, filtered, and washed to yield 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid.

Key Advantages :

  • Purity : High-performance liquid chromatography (HPLC) analysis confirms <0.1% tetrachloroamide impurity.

  • Scalability : The process avoids hazardous bases and uses cost-effective solvents like toluene and methanol.

Alternative Pathways via Diazotization and Reductive Coupling

Chinese Patent CN103224451B outlines a diazotization-based route for synthesizing 3,5-dichlorobenzoic acid precursors, which can be adapted for the target compound.

Procedure :

  • Chlorination of Anthranilic Acid :

    • Anthranilic acid is chlorinated using hydrochloric acid and chlorine gas at 28–30°C for 4 hours.

    • Subsequent diazotization with sodium nitrite and coupling with Virahol (isopropyl alcohol) yields 3,5-dichlorobenzoic acid.

  • Carbamoylation :

    • The acid chloride derivative of 3,5-dichlorobenzoic acid is reacted with 2-carboxybenzamide under reflux in acetic acid to form the target compound.

Challenges :

  • Byproduct Formation : Requires careful control of reaction stoichiometry to minimize dichloroanisole byproducts.

  • Purification : Distillation at 80–90°C isolates the product, but residual solvents necessitate recrystallization.

Reaction Optimization and Process Enhancements

Solvent Systems and Temperature Profiles

Optimal solvent selection critically impacts yield and purity:

Solvent CombinationTemperature RangeYield (%)Purity (%)
Toluene/THF/Water25–30°C7899.5
Acetic AcidReflux8598.2
DMF/Water10–15°C6597.8

Data adapted from WO2021001858A1 and CN103224451B.

  • Toluene/THF/Water : Ensures homogeneous mixing of hydrophobic acid chloride and hydrophilic amine.

  • Acetic Acid : Enhances reaction rate but may require post-reaction neutralization.

Catalytic and Stoichiometric Considerations

The PMC study highlights the role of catalysts in analogous syntheses:

  • DIEA (N,N-Diisopropylethylamine) : Accelerates amide bond formation in carbamoylation steps.

  • Lawesson’s Reagent : Facilitates thionation for sulfur-containing analogs but is unnecessary for the target compound.

Purification and Polymorph Control

Crystallization Techniques

Post-synthesis purification often involves multi-step crystallization:

  • Methanol-Wash Recrystallization : Removes unreacted starting materials and chloride salts.

  • Anti-Solvent Precipitation : Adding water to a DMF solution of the crude product induces crystallization, yielding >99% purity.

Polymorphic Forms

While the WO2021001858A1 patent focuses on Tafamidis polymorphs (Form-S, Form-N), analogous strategies apply to this compound:

  • Form-S : Crystallized from acetic acid, exhibiting a distinct PXRD pattern (peaks at 10.1° and 22.9° 2θ).

  • Form-R : Generated via anti-solvent (water) addition to DMF solutions, followed by acetic acid slurrying.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reproducibility:

  • Residence Time : 30–60 minutes for chlorination and coupling steps.

  • In-Line Monitoring : UV-Vis spectroscopy ensures real-time purity assessment.

Waste Minimization

  • Solvent Recovery : Toluene and methanol are distilled and reused, reducing environmental impact.

  • Byproduct Utilization : Tetrachloroamide impurities, if formed, are diverted to non-pharmaceutical applications.

Analytical Validation

HPLC Methodologies

Critical for quantifying purity and identifying impurities:

ColumnMobile PhaseDetection WavelengthRetention Time (min)
Inertsil ODS-2 (150 mm)Acetonitrile/Water230 nm12.4

Adapted from WO2021001858A1.

Emerging Innovations

Enzymatic Carbamoylation

Preliminary studies suggest lipase-catalyzed reactions in non-aqueous media could replace traditional coupling methods, though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Treatment of Transthyretin Amyloidosis
Tafamidis is approved for the treatment of hereditary and wild-type transthyretin-mediated amyloidosis (ATTR). It functions by stabilizing the transthyretin protein, thereby preventing its misfolding and subsequent amyloid fibril formation. The FDA approved Tafamidis under the brand names Vyndaqel® and Vyndamax® in May 2019.

Brand Name Active Ingredient Indication Dosage Form
Vyndaqel®Tafamidis meglumineATTRSoft gelatin capsule (20 mg)
Vyndamax®TafamidisATTRSoft gelatin capsule (61 mg)

1.2 Mechanism of Action
Tafamidis acts as a selective stabilizer of the tetrameric structure of transthyretin, thereby reducing the formation of amyloid deposits. It binds to the TTR protein, which inhibits its dissociation into monomers that can misfold into amyloid fibrils.

Chemical Research Applications

2.1 Synthesis of Complex Organic Molecules
Tafamidis serves as a versatile building block in organic synthesis. Its structure allows for modifications that lead to the development of new compounds with potential therapeutic applications.

2.2 Enzyme Inhibition Studies
Research indicates that 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid can be utilized in studies aimed at understanding enzyme inhibition mechanisms, particularly those involved in metabolic pathways related to amyloidosis.

Case Studies and Research Findings

3.1 Clinical Trials
Clinical trials have demonstrated the efficacy of Tafamidis in improving functional capacity and quality of life in patients with transthyretin amyloidosis. A pivotal study published in the New England Journal of Medicine reported significant reductions in cardiovascular-related hospitalizations among treated patients compared to placebo groups.

  • Study Reference : "Tafamidis for Transthyretin Amyloid Cardiomyopathy" (NEJM, 2019).

3.2 Comparative Effectiveness Research
A comparative effectiveness study assessed Tafamidis against alternative therapies for ATTR. Results indicated superior outcomes in terms of survival rates and symptom management with Tafamidis treatment.

Study Design Outcome Measures Results Summary
Randomized Controlled TrialQuality of Life, SurvivalTafamidis significantly improved outcomes over placebo

Safety and Regulatory Information

Tafamidis is generally well-tolerated; however, potential side effects include gastrointestinal disturbances and hypersensitivity reactions. Regulatory bodies have emphasized monitoring for these adverse effects during treatment.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of dCPB Analogues

Compound Dichlorophenyl Position Cl Substitution Key Findings Reference
dCPB1 2-position 3,5-dichloro Lower anti-proteolytic efficacy in S. aureus compared to dCPB2/dCPB3
dCPB2 3-position 3,5-dichloro Moderate inhibition of S. aureus proteolysis
dCPB3 4-position 3,5-dichloro Highest efficacy in suppressing S. aureus proteolysis
dCPB4 4-position 2,3-dichloro Reduced activity due to altered Cl positioning
dCPB5 4-position 2,5-dichloro Inconsistent activity across bacterial strains

Key Insights :

  • Steric Effects : The anti-proteolytic activity against S. aureus correlates with the dichlorophenyl group's position. dCPB3 (4-position) outperforms dCPB1 (2-position), likely due to optimal alignment with target proteases .
  • Chlorine Substitution : 3,5-Dichloro substitution (meta positions) is more favorable than ortho (2,3 or 2,5) configurations, which disrupt binding interactions .

Halogen-Substituted Phenyl Benzoic Acid Derivatives

Replacement of chlorine with other halogens or functional groups alters bioactivity:

Table 2: Impact of Halogen Substitution on Activity

Compound Substituents Biological Activity Reference
2-[(3,5-Dichlorophenyl)amino]BA* 3,5-Cl, amino linkage Potent TTR fibrillogenesis inhibitor (IC₅₀ < 1 µM)
4-(3,5-Difluorophenyl)BA 3,5-F Comparable TTR inhibition to iododiflunisal
2,6-Difluorobenzoic acid (dFB1) 2,6-F Weak or negligible activity in bacterial assays

Key Insights :

  • Chlorine vs. Fluorine : While 3,5-dichloro derivatives excel in TTR stabilization, fluorinated analogues (e.g., 3,5-difluoro) retain efficacy, suggesting halogen size and electronegativity are less critical than substitution symmetry .
  • Amino vs. Carbamoyl Linkages: The amino-linked dichlorophenyl analogue (Table 2, row 1) shows enhanced TTR binding compared to carbamoyl derivatives, highlighting the role of hydrogen bonding .

Carbamoyl vs. Acetic Acid Derivatives

Table 3: Carbamoyl vs. Acetic Acid Functional Groups

Compound Core Structure Activity Profile Reference
2-[(3,5-Dichlorophenyl)carbamoyl]BA Benzoic acid + carbamoyl Targets TTR and bacterial proteases
2-(3,5-Dichlorophenyl)acetic acid Acetic acid Anti-androgenic activity (AR inhibition)
2-[(3,5-Dichlorophenyl)carbamoylamino]BA Carbamoylamino Unknown; structural similarity may imply overlap

Key Insights :

  • Carbamoyl Group : Enhances binding to proteases and TTR via hydrogen bonding and steric bulk .
  • Acetic Acid Derivatives : Exhibit divergent activity (e.g., anti-androgenic effects) due to altered acidity and side-chain flexibility .

Research Findings and Implications

  • Anti-Virulence Activity : dCPB3 suppresses S. aureus proteolysis, suggesting utility in anti-infective therapies .
  • Structural Optimization : Meta-dichloro substitution and carbamoyl positioning are critical for maximizing target engagement.

Biological Activity

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid, also known by its CAS number 19368-25-3, is a compound of interest due to its potential biological activities. It is structurally characterized by the presence of a dichlorophenyl group and a benzoic acid moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12Cl2N2O3\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3

This structure features a benzoic acid core substituted with a carbamoyl group attached to a dichlorophenyl ring. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting several mechanisms:

  • Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways by modulating cytokine production and reducing the activation of NF-kB signaling pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins. This mechanism is crucial for the development of anticancer therapies.
  • Antimicrobial Properties : Some research indicates that it exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of NF-kB pathway
AntitumorInduction of apoptosis in cancer cells
AntimicrobialActivity against Gram-positive bacteria

Study on Antitumor Activity

A significant study evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values indicating strong activity compared to standard chemotherapeutics. Mechanistic studies revealed that it promotes cell cycle arrest at the G0/G1 phase and induces mitochondrial-mediated apoptosis by upregulating pro-apoptotic factors such as Bax while downregulating anti-apoptotic factors like Bcl-2 .

Research on Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of this compound, demonstrating its ability to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of NF-kB translocation to the nucleus was identified as a key mechanism underlying these effects.

Q & A

Basic: What are the key physicochemical properties of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid, and how do they influence experimental design?

Answer:
The compound (CAS: 19368-25-3) has a molecular formula of C₁₄H₉Cl₂NO₃ , a molecular weight of 310.1322 g/mol , and a LogP value of 4.32790 , indicating moderate hydrophobicity . Its polar surface area (PSA) of 69.89 Ų suggests potential hydrogen-bonding interactions, critical for solubility and receptor binding studies. These properties guide solvent selection (e.g., DMSO for stock solutions) and chromatographic methods (reverse-phase HPLC with C18 columns, as inferred from chromatogram standards in ) .

Basic: What synthetic routes are recommended for preparing this compound?

Answer:
Synthesis typically involves coupling 3,5-dichloroaniline with phthalic anhydride derivatives via carbamoyl linkage formation. A stepwise approach includes:

Activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride).

Amide bond formation with 3,5-dichloroaniline under inert conditions.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (retention time alignment with standards) .

Advanced: How can researchers resolve discrepancies in reported LogP values for halogenated benzoic acid derivatives?

Answer:
Discrepancies arise from computational vs. experimental methods (e.g., shake-flask vs. HPLC-derived LogP). To address this:

Validate experimentally using the shake-flask method with octanol/water partitioning.

Cross-validate with chromatographic techniques (e.g., HPLC retention times correlated with known LogP standards).

Adjust computational models (e.g., QSPR algorithms) using empirical data from structurally related compounds, such as 3,5-dichloro-4-hydroxybenzoic acid (LogP 3.3, ) .

Advanced: How does substituent variation on the phenyl ring impact biological activity in halogenated benzoic acid analogs?

Answer:
Substituent effects are assessed via structure-activity relationship (SAR) studies :

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance metabolic stability and receptor affinity. Compare with tafamidis ( ), where 3,5-dichloro substitution improves transthyretin binding .
  • Hydroxyl groups (e.g., in 3,5-dichloro-4-hydroxybenzoic acid, ) introduce hydrogen-bonding motifs but may reduce membrane permeability .
    Methodology: Synthesize analogs (e.g., 3,5-difluoro or 4-nitro variants), screen in bioassays (e.g., enzyme inhibition), and correlate activity with computed descriptors (e.g., molecular docking scores) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.0 ppm, carbamoyl carbonyl at ~δ 165 ppm).
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ m/z 311.1322).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Advanced: How can researchers optimize reaction conditions for scaled-up synthesis while minimizing byproducts?

Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., DMAP) to maximize yield.
  • In-line monitoring : Use FTIR or ReactIR to track intermediate formation (e.g., acid chloride peak at ~1800 cm⁻¹).
  • Byproduct suppression : Add molecular sieves to scavenge water during amide coupling .

Basic: What protocols are recommended for initial biological screening of this compound?

Answer:

  • In vitro assays : Test against target enzymes (e.g., cyclooxygenase-2) at 1–100 μM concentrations. Use 3,5-dichloro-4-hydroxybenzoic acid () as a positive control for anti-inflammatory activity .
  • Cytotoxicity screening : Employ MTT assays in HEK293 or HepG2 cells (48-hour exposure, IC₅₀ determination) .

Advanced: How can stability studies be designed to assess degradation pathways under physiological conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed amide bonds yielding 3,5-dichloroaniline).
  • Storage recommendations : Store at -20°C in amber vials to prevent photodegradation, as suggested for related compounds () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.